Literature review of 2-Bromo-5-(trifluoromethyl)oxazole in medicinal chemistry
Literature review of 2-Bromo-5-(trifluoromethyl)oxazole in medicinal chemistry
Part 1: Core Directive & Executive Summary
Compound Identity : 2-Bromo-5-(trifluoromethyl)oxazole CAS Registry Number : 1780906-73-1 Molecular Formula : C4HBrF3NO Molecular Weight : 215.96 g/mol [1]
This guide serves as a critical operational manual for medicinal chemists utilizing 2-Bromo-5-(trifluoromethyl)oxazole . Unlike generic heterocyclic building blocks, this scaffold offers a unique "push-pull" electronic profile: the electron-withdrawing trifluoromethyl (CF₃) group at C5 significantly activates the C2-bromide towards nucleophilic attack and transition-metal-catalyzed cross-couplings.
Strategic Value :
-
Metabolic Stability : The C5-CF₃ group blocks a common metabolic soft spot (oxidation at the 5-position of the oxazole ring).
-
Reactivity : The electron-deficient ring facilitates rapid SₙAr reactions, often proceeding under milder conditions than non-fluorinated analogs.
-
Bioisosterism : It serves as a lipophilic, metabolically robust bioisostere for thiazoles, pyridines, and 1,2,4-oxadiazoles.
Part 2: Scientific Integrity & Logic (Reactivity & Synthesis)
Electronic Structure & Reactivity Profile
The reactivity of 2-bromo-5-(trifluoromethyl)oxazole is defined by the synergy between the oxazole core and the trifluoromethyl group.
-
C2-Position (The Warhead) : The bromine atom at C2 is highly activated. The electronegative oxygen atom (position 1) and the nitrogen atom (position 3) already make C2 electron-deficient. The addition of a strong electron-withdrawing group (CF₃) at C5 further depletes electron density from the ring, making C2 exceptionally susceptible to oxidative addition (Pd⁰) and nucleophilic attack.
-
C5-Position (The Shield) : The CF₃ group is chemically inert under standard coupling conditions but dictates the ring's global lipophilicity (LogP modulation) and metabolic resistance.
-
C4-Position : This position remains relatively stable but can be functionalized via metallation if the C2-bromide is preserved (requiring low-temperature lithiation, typically <-78 °C).
Synthesis & Acquisition
While commercially available (e.g., CAS 1780906-73-1), in-house preparation typically follows the cyclodehydration strategy or direct halogenation :
-
Cyclization : Condensation of trifluoroacetamide derivatives with
-bromo ketones, followed by dehydration. -
Direct Bromination : Lithiation of 5-(trifluoromethyl)oxazole at C2 (using LiHMDS or LDA) followed by quenching with an electrophilic bromine source (e.g., CBr₄ or NBS). Note: This requires strict temperature control to prevent ring fragmentation.
Critical Differentiation (Isoxazoles vs. Oxazoles)
Researchers must distinguish this 1,3-oxazole from its isomer, 5-(trifluoromethyl)isoxazole (found in glaucoma candidates like TFISA). While both possess the CF₃ group, the 1,3-oxazole offers different hydrogen-bonding vectors (N3 acceptor) and vector geometry for substituent display.
Part 3: Visualization & Formatting
Diagram 1: Reactivity & Functionalization Map
The following diagram illustrates the divergent reactivity pathways available for this building block.
Caption: Divergent synthetic pathways for 2-bromo-5-(trifluoromethyl)oxazole. The C5-CF3 group activates the C2-Br bond for both metal-catalyzed and nucleophilic displacements.
Part 4: Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective : Coupling 2-bromo-5-(trifluoromethyl)oxazole with an aryl boronic acid. Rationale : The electron-deficient nature of the oxazole ring can lead to protodebromination if the catalyst system is too active or the base is too strong. Mild conditions are preferred.
Materials :
-
2-Bromo-5-(trifluoromethyl)oxazole (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for stability and efficiency with heteroaryl halides.
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates).
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Step-by-Step :
-
Setup : In a microwave vial or Schlenk tube, combine the oxazole, boronic acid, and base.
-
Inert Atmosphere : Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition : Add degassed 1,4-dioxane/water mixture.
-
Catalyst Addition : Add Pd(dppf)Cl₂·DCM quickly under Argon flow.
-
Reaction : Heat to 80-90 °C (oil bath) or 100 °C (Microwave) for 2–4 hours. Monitor by LCMS for consumption of bromide.
-
Workup : Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification : Flash column chromatography (Hexane/EtOAc).
Protocol B: Nucleophilic Aromatic Substitution (SₙAr)
Objective : Introduction of an amine at C2. Rationale : The CF₃ group activates the C2 position sufficiently to allow displacement by primary and secondary amines without transition metals, often requiring only mild heating.
Step-by-Step :
-
Dissolve 2-bromo-5-(trifluoromethyl)oxazole (1.0 equiv) in anhydrous THF or DMF.
-
Add the amine (1.2–1.5 equiv).
-
Add a non-nucleophilic base (DIPEA or Et₃N, 2.0 equiv) to scavenge HBr.
-
Stir at Room Temperature for 1 hour. If no reaction, heat to 50 °C.
-
Note: Overheating (>80 °C) with strong nucleophiles may degrade the oxazole ring.
-
-
Concentrate and purify directly.
Part 5: Data Presentation & Comparison
Table 1: Comparative Reactivity of 2-Bromooxazole Derivatives
| Scaffold | C2-Br Reactivity (SₙAr) | C2-Br Reactivity (Suzuki) | Metabolic Stability (Microsomal) | LogP (Est.) |
| 2-Bromo-5-(CF₃)oxazole | High (Room Temp) | Excellent | High (C5 Blocked) | ~2.4 |
| 2-Bromooxazole | Low (Requires Heat) | Good | Low (C5 Oxidation) | ~0.9 |
| 2-Bromo-5-phenyloxazole | Moderate | Good | Moderate | ~2.8 |
| 2-Chlorobenzoxazole | Moderate | Moderate | High | ~2.5 |
Data Interpretation: The addition of the CF₃ group transforms the scaffold from a standard building block into a highly reactive, metabolically robust "warhead" for fragment-based drug discovery.
Part 6: References
-
AK Scientific . (n.d.). Product Analysis: 2-Bromo-5-(trifluoromethyl)oxazole (CAS 1780906-73-1).[2] Retrieved from
-
CymitQuimica . (n.d.). Catalog Entry: 2-Bromo-5-(trifluoromethyl)-1,3-oxazole.[2] Retrieved from
-
BenchChem . (2025).[3] Application Note: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives. (Cited for general oxazole reactivity parallels). Retrieved from
-
PubChem . (2025).[4] Compound Summary: 2-Bromo-5-(trifluoromethyl)benzaldehyde.[4] (Cited for comparative CF3/Bromo reactivity data). Retrieved from
-
Vedomosti NCESMP . (2023). Pharmacokinetics of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA). (Cited for biological relevance of the trifluoromethyl-oxazole/isoxazole moiety).[5][6][7] Retrieved from
Sources
- 1. 1780906-73-1 2-Bromo-5-(trifluoromethyl)oxazole AKSci 3659FD [aksci.com]
- 2. CAS: 1780906-73-1 | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 6. Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 7. researchgate.net [researchgate.net]
